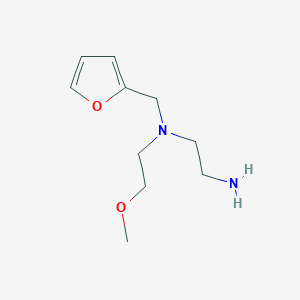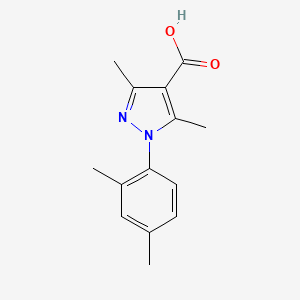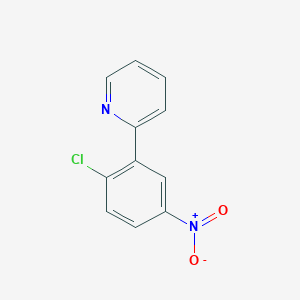![molecular formula C14H23F3N2O2 B1455193 tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 1251020-85-5](/img/structure/B1455193.png)
tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate
Vue d'ensemble
Description
The compound “tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate” is a chemical compound1. However, there is limited information available about this specific compound.
Synthesis Analysis
Unfortunately, I couldn’t find any specific synthesis methods for “tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate”. However, similar compounds such as “tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate” and “tert-butyl 2-ethyl-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate” have been synthesized23.Molecular Structure Analysis
The molecular structure of “tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate” is not readily available. However, similar compounds like “tert-butyl 2-ethyl-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate” have a molecular formula of C13H21NO41.Chemical Reactions Analysis
There is limited information on the specific chemical reactions involving “tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate”. However, similar compounds have been used in catalyst-free decarboxylative cross-coupling reactions4.Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate” are not readily available. However, similar compounds like “tert-butyl 2-ethyl-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate” have a density of 1.1±0.1 g/cm3, boiling point of 337.0±35.0 °C at 760 mmHg, and a molar refractivity of 67.6±0.4 cm35.Applications De Recherche Scientifique
Synthesis and Structural Studies
Research into the spirooxazolidine and diazaspiro derivatives, which are structurally related to tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate, has been focused on their synthesis and potential applications in medicinal chemistry. The synthesis and structure-activity studies of a series of spirooxazolidine-2,4-dione derivatives revealed their potential as cholinergic agents, showing affinity for cortical M1 receptors and reversing scopolamine-induced impairment in mice, suggesting their utility in designing new muscarinic agonists for antidementia drugs (Tsukamoto et al., 1993). Similarly, the discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent soluble epoxide hydrolase inhibitors highlights the therapeutic potential of such compounds in treating chronic kidney diseases (Kato et al., 2014).
Receptor Activity and Pharmacological Effects
The receptor activity and pharmacological effects of related compounds have been extensively studied, demonstrating their interactions with various receptor sites and their potential therapeutic applications. For instance, the synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione have been investigated, revealing potent 5-HT1A ligands and potential for functional 5-HT1A/5-HT2A properties (Obniska et al., 2006).
Metabolic and Toxicity Studies
Metabolic and toxicity studies have provided insights into the potential health risks and biological interactions of tert-butyl compounds. For example, the adduction of DNA with MTBE and TBA in mice studied by accelerator mass spectrometry highlighted the potential toxicological implications of such compounds (Yuan et al., 2007). The pulmonary toxicity of butylated hydroxytoluene and related alkylphenols in mice has also been examined, revealing the structural requirements for toxic potency and suggesting mechanisms of lung damage (Mizutani et al., 1982).
Safety And Hazards
The safety and hazards of “tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate” are not readily available. However, it’s always important to handle chemical compounds with care and follow safety guidelines.
Orientations Futures
The future directions of “tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate” are not readily available. However, similar compounds have been used in the synthesis of CF3-containing amino acids, which could have potential applications in various fields4.
Propriétés
IUPAC Name |
tert-butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23F3N2O2/c1-12(2,3)21-11(20)19-8-6-13(7-9-19)5-4-10(18-13)14(15,16)17/h10,18H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGIXNJTEPLEJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(N2)C(F)(F)F)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



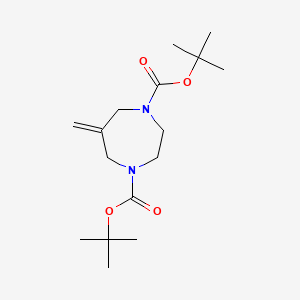
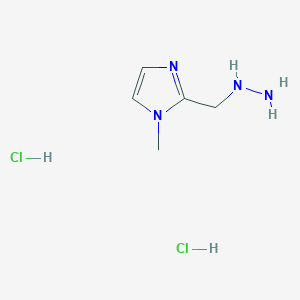
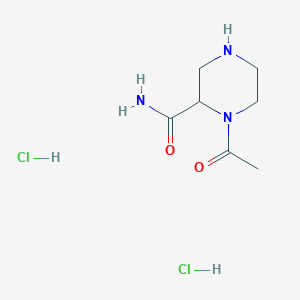
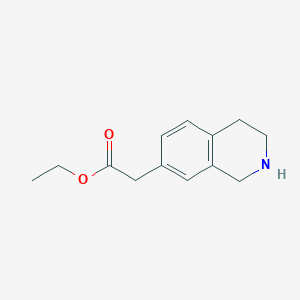
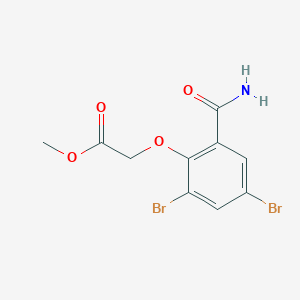
![1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1455120.png)
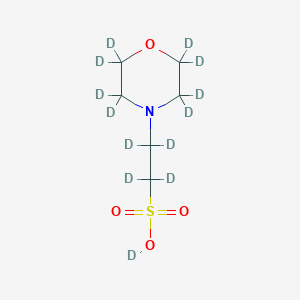
![Methyl 3-[(6-aminohexyl)carbamoyl]benzoate](/img/structure/B1455126.png)
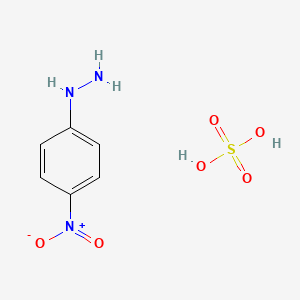
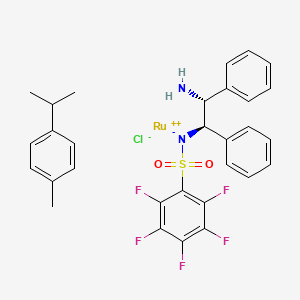
![4',6-Difluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1455129.png)
